molecular formula C4H2ClNO3 B15230716 5-Chlorooxazole-4-carboxylic acid

5-Chlorooxazole-4-carboxylic acid

Cat. No.: B15230716
M. Wt: 147.51 g/mol
InChI Key: CZELPEYGJQMAEZ-UHFFFAOYSA-N
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Description

5-Chlorooxazole-4-carboxylic acid is a heterocyclic organic compound featuring a five-membered oxazole ring substituted with a chlorine atom at position 5 and a carboxylic acid group at position 4. Oxazole derivatives are widely studied due to their roles in medicinal chemistry, agrochemicals, and materials science. The chlorine substituent introduces electron-withdrawing effects, which influence the compound’s acidity, reactivity, and intermolecular interactions.

Properties

Molecular Formula

C4H2ClNO3

Molecular Weight

147.51 g/mol

IUPAC Name

5-chloro-1,3-oxazole-4-carboxylic acid

InChI

InChI=1S/C4H2ClNO3/c5-3-2(4(7)8)6-1-9-3/h1H,(H,7,8)

InChI Key

CZELPEYGJQMAEZ-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C(O1)Cl)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chlorooxazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-chloro-2-nitrobenzoic acid with a base, followed by cyclization to form the oxazole ring . Another approach involves the use of 4-chlorobenzoyl chloride and hydroxylamine to form the oxime, which then undergoes cyclization to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for efficient large-scale production .

Chemical Reactions Analysis

Types of Reactions

5-Chlorooxazole-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazole derivatives with different functional groups, while substitution reactions can produce a wide range of substituted oxazoles .

Scientific Research Applications

5-Chlorooxazole-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chlorooxazole-4-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 5-Chlorooxazole-4-carboxylic acid with three structurally related compounds, focusing on substituent effects, physicochemical properties, and applications.

Table 1: Key Properties of this compound and Analogs

Compound Name Molecular Formula Substituent Positions Molar Mass (g/mol) Key Features
This compound C₄H₂ClNO₃ Cl at C5, COOH at C4 147.52 (calculated) High acidity due to electron-withdrawing Cl; potential for hydrogen bonding.
5-Methylisoxazole-4-carboxylic acid C₅H₅NO₃ CH₃ at C5, COOH at C4 127.10 Methyl group enhances lipophilicity; lower acidity vs. chloro analog .
5-Chloro-4-methylisoxazole-3-carboxylic acid C₅H₄ClNO₃ Cl at C5, CH₃ at C4, COOH at C3 161.55 Steric hindrance from C4-CH₃ may reduce reactivity at C3-COOH .
2-Chloro-4-methyloxazole-5-carboxylic acid C₅H₄ClNO₃ Cl at C2, CH₃ at C4, COOH at C5 161.55 Altered dipole due to Cl at C2; carboxylic acid at C5 affects solubility .

Structural and Electronic Differences

Substituent Position and Acidity :

  • The This compound exhibits stronger acidity (lower pKa) compared to 5-Methylisoxazole-4-carboxylic acid due to the electron-withdrawing effect of chlorine at C5, which stabilizes the deprotonated carboxylate .
  • In 5-Chloro-4-methylisoxazole-3-carboxylic acid , the carboxylic acid group at C3 is less acidic than the C4 position due to reduced conjugation with the aromatic ring .

Solubility and Reactivity :

  • Chlorine substituents generally reduce aqueous solubility but enhance stability in organic solvents. For example, 2-Chloro-4-methyloxazole-5-carboxylic acid (Cl at C2) may exhibit lower solubility in polar solvents compared to the C5-chlorinated analog .
  • Methyl groups (e.g., in 5-Methylisoxazole-4-carboxylic acid ) increase lipophilicity, favoring membrane permeability in drug design .

Synthetic Applications :

  • 5-Chloro-4-methylisoxazole-3-carboxylic acid (CAS 3356-99-8) is commercially available as a building block for pharmaceuticals, highlighting the utility of chloro-oxazole derivatives in synthesis .
  • The positional isomer 2-Chloro-4-methyloxazole-5-carboxylic acid (CAS 1558276-80-4) is marketed for agrochemical research, underscoring the role of substituent orientation in bioactivity .

Research Findings and Limitations

  • Crystallographic Data : 5-Methylisoxazole-4-carboxylic acid () was characterized via X-ray diffraction, revealing planar oxazole rings and hydrogen-bonded dimers in the solid state. Similar intermolecular interactions are expected for the chloro analog .
  • Energy and Stability : highlights that chloro substituents lower total molecular energy (e.g., −2654.2 eV in pyrazole analogs), suggesting enhanced stability for chloro-oxazoles compared to methylated derivatives .
  • Gaps in Data : Direct experimental data for This compound (e.g., pKa, solubility) are absent in the provided evidence, necessitating extrapolation from analogs.

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